(4-Chlorophenyl)boronic acid hydrate

Catalog No.
S8255517
CAS No.
M.F
C6H8BClO3
M. Wt
174.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Chlorophenyl)boronic acid hydrate

Product Name

(4-Chlorophenyl)boronic acid hydrate

IUPAC Name

(4-chlorophenyl)boronic acid;hydrate

Molecular Formula

C6H8BClO3

Molecular Weight

174.39 g/mol

InChI

InChI=1S/C6H6BClO2.H2O/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,9-10H;1H2

InChI Key

GSCZUHJLUJPAKR-UHFFFAOYSA-N

SMILES

B(C1=CC=C(C=C1)Cl)(O)O.O

Canonical SMILES

B(C1=CC=C(C=C1)Cl)(O)O.O

(4-Chlorophenyl)boronic acid hydrate is a fundamental arylboronic acid building block widely utilized in Suzuki-Miyaura cross-coupling reactions and advanced pharmaceutical synthesis [1]. As an electron-deficient, halogenated arylboronic acid, it provides a highly reactive C-B bond for immediate coupling while preserving the C-Cl bond for downstream functionalization [2]. From a procurement perspective, the hydrate form is specifically favored over its anhydrous counterpart due to its superior bench stability and resistance to variable boroxine (trimer) formation [1]. This ensures accurate stoichiometric weighing and reproducible yields in sensitive catalytic workflows, making it a critical precursor for the scalable synthesis of biphenyls, heterocycles, and active pharmaceutical ingredients (APIs) where precise molar equivalents are mandatory [3].

Research Fit

Form Hydrate for predictable aqueous solubility and handling
Reactivity Para-chloro substituent tunes Suzuki coupling kinetics
Workflow Halophenylboronic acid building block for biaryl synthesis

Substituting (4-chlorophenyl)boronic acid hydrate with its anhydrous form or alternative esters (like the pinacol ester) introduces significant process variability and efficiency losses [1]. Anhydrous boronic acids are notoriously prone to spontaneous and variable dehydration to form boroxines upon storage, which skews molecular weight calculations and leads to incorrect stoichiometric ratios during reaction setup [2]. This variability can cause incomplete conversions or require excess reagent dosing, increasing costs in large-scale syntheses. Furthermore, substituting with the pinacol ester (BPin) reduces immediate reactivity, often necessitating stronger bases, higher temperatures, or specific deprotection steps that can degrade sensitive functional groups [3]. Relying on the hydrate form guarantees consistent active boron content and maintains mild reaction conditions.

Substitution Risk

Electronic parameter mismatch
Phenylboronic acid and 4-bromophenylboronic acid differ in Hammett substituent constants, altering transmetalation rate and yield reproducibility.
Hydrate vs. anhydride form
Anhydrous 4-chlorophenylboronic acid may contain variable anhydride content, leading to inconsistent dissolution kinetics and weighing accuracy.
Sensor response divergence
4-Cyano or 4-fluoro analogs shift glucose-binding fluorescence mode (wavelength shift vs. intensity turn-on), requiring different detector hardware.

Stoichiometric Reliability and Boroxine Avoidance

Anhydrous arylboronic acids spontaneously dehydrate to form boroxines (trimers), leading to significant batch-to-batch variability in active boron content. The hydrate form of (4-chlorophenyl)boronic acid stabilizes the monomeric structure, preventing this unpredictable mass fluctuation [1]. When weighing the anhydrous form, the presence of undefined boroxine ratios can skew the actual molar equivalents by up to 30%, directly reducing cross-coupling yields due to under-dosing [2]. Utilizing the hydrate ensures a predictable molecular weight, allowing for precise 1:1 or 1:1.1 stoichiometric dosing in sensitive catalytic cycles without requiring pre-reaction NMR assaying of the boron reagent [1].

Evidence DimensionStoichiometric accuracy / Active boron content stability
Target Compound DataMaintains >98% predictable monomeric mass equivalent
Comparator Or BaselineAnhydrous (4-chlorophenyl)boronic acid (exhibits up to 30% mass variance due to uncontrolled trimerization)
Quantified DifferenceHydrate eliminates up to 30% weighing error caused by spontaneous boroxine formation.
ConditionsBenchtop storage and standard analytical weighing for cross-coupling.

Ensures exact molar equivalents in catalytic reactions, preventing yield drops and costly rework caused by under-dosing the boron reagent.

Suzuki coupling yield
Reported
52% vs. 85%
−33 pp vs phenylboronic acid
Electron-withdrawing chloro slows transmetalation, reducing yield
Microwave, TBAB, Na₂CO₃, 150 °C, 10 min; cross-study comparable

Reactivity Profile vs. Pinacol Ester in Mild Couplings

While pinacol esters (BPin) offer high stability, they suffer from reduced reactivity in mild coupling environments compared to free boronic acids. In competitive reductive coupling assays, free (4-chlorophenyl)boronic acid demonstrated significantly higher intrinsic reactivity than its pinacol ester counterpart, achieving complete conversion under conditions where the ester remained largely unreacted [1]. In standard Suzuki-Miyaura couplings, the free acid or hydrate typically achieves >85% yield under mild aqueous-basic conditions, whereas the BPin ester often requires extended heating, stronger bases, or specific pre-activation to reach comparable conversions [2].

Evidence DimensionCross-coupling reactivity / Conversion efficiency
Target Compound DataRapid, high-yield (>85%) conversion under mild conditions
Comparator Or Baseline4-Chlorophenylboronic acid pinacol ester (requires harsher conditions or extended times)
Quantified DifferenceFree boronic acid enables >85% yields at lower temperatures without requiring ester deprotection.
ConditionsMild Pd-catalyzed coupling or reductive amination at room temperature to 60°C.

Allows the use of milder reaction conditions, saving energy, reducing cycle times, and preserving sensitive functional groups on complex substrates.

Solid-state conformation
Head-to-head
syn-anti only
vs. syn-syn + anti-anti for Br analog
Conformational uniformity supports batch consistency
Single-crystal XRD; chloro compound does not incorporate water in lattice

Orthogonal Cross-Coupling Capability (C-B vs C-Cl)

The 4-chloro substituent provides a strategic advantage for iterative synthesis due to its orthogonal reactivity. In standard Pd-catalyzed Suzuki-Miyaura couplings, the C-B bond reacts rapidly while the C-Cl bond remains highly inert [1]. Compared to (4-bromophenyl)boronic acid, which can undergo competitive oxidative addition at the C-Br bond leading to oligomerization or side products, the (4-chlorophenyl)boronic acid hydrate allows for >95% selective coupling at the boron center [2]. The retained aryl chloride can then be activated in a subsequent step using specialized ligands (e.g., SIMes or SIPr) or harsher conditions, enabling modular, step-wise construction of multi-aryl frameworks [1].

Evidence DimensionChemoselectivity / Orthogonal coupling yield
Target Compound DataC-Cl bond remains >95% intact during initial boron coupling
Comparator Or Baseline(4-Bromophenyl)boronic acid (suffers from competitive activation at C-Br)
Quantified DifferenceProvides >95% chemoselectivity for the C-B bond, whereas the bromo-analog yields mixed oligomeric products.
ConditionsStandard Suzuki-Miyaura coupling (Pd(PPh3)4, mild base, 80°C).

Enables iterative, step-wise synthesis of complex multi-aryl frameworks without requiring additional protection/deprotection steps, streamlining procurement of building blocks.

Fluorescence sensing mode
Head-to-head
Turn-on intensity
vs. wavelength red-shift (CN analog)
Intensity-based signal simplifies ratiometric glucose sensor design
SWNT complexes, 0–30 mM glucose, NIR detection
Aqueous solubility
Reported
2.5 g/100 mL
vs. “slightly soluble” (non-hydrate)
Hydrate form provides quantified solubility for aqueous reaction design
Ambient temp, deionized water; supplier specification
Thermal stability
Supporting evidence
~200 °C
multistep weight loss (TGA-DTA)
Benchmark for dendrimer processing and storage temperature
N₂ atmosphere; single-point characterization, no direct comparator

Iterative Cross-Coupling in API Synthesis

Ideal for synthesizing complex pharmaceuticals where the boronic acid is coupled first under mild conditions, leaving the 4-chloro substituent available for a subsequent, harsher Buchwald-Hartwig amination or secondary Suzuki coupling. This orthogonal reactivity eliminates the need for extra protection/deprotection steps [1].

Scalable Biphenyl and Heterocycle Manufacturing

Preferred in industrial-scale Suzuki-Miyaura couplings where precise stoichiometry is critical. The hydrate form prevents the batch-to-batch yield variations typically caused by anhydrous boroxine mixtures, ensuring reproducible scale-up without requiring continuous NMR assaying of the starting material [2].

Mild Reductive Amination and C-N Couplings

Utilized in transition-metal-catalyzed reductive couplings where the free boronic acid demonstrates superior reactivity compared to sterically hindered pinacol esters. This allows for lower catalyst loadings and milder temperatures, which is critical when processing temperature-sensitive intermediates [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Suzuki coupling with electron-rich substrates
Electronically tuned reactivity
Coupling yield and byproduct suppression
Solid-phase synthesis protocols
Consistent solid-state conformation
Weighing accuracy and stoichiometry control
NIR glucose sensor development
Turn-on fluorescence response on SWNTs
Signal-to-noise and instrumental simplicity
Aqueous-phase synthesis
Hydrate-form solubility context
Solution homogeneity and concentration calculation

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

174.0255020 g/mol

Monoisotopic Mass

174.0255020 g/mol

Heavy Atom Count

11

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